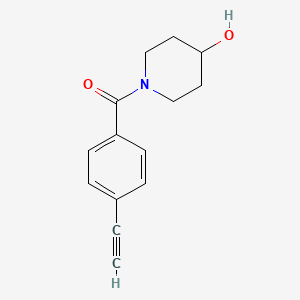

(4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone

Beschreibung

(4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone (CAS: 393110-43-5; molecular formula: C₂₀H₁₉NO₂; molecular weight: 305.38 g/mol) is a methanone derivative featuring a 4-ethynylphenyl group attached to a 4-hydroxypiperidine ring .

Synthesis: The compound is synthesized via Sonogashira coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl halides and terminal alkynes. A key intermediate, phenyl(4-((trimethylsilyl)ethynyl)phenyl)methanone, undergoes deprotection using K₂CO₃ in methanol to yield the final product .

Eigenschaften

IUPAC Name |

(4-ethynylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h1,3-6,13,16H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASPLULLPUIGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone typically involves the reaction of 4-ethynylbenzoyl chloride with 4-hydroxy-1-piperidine . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethynyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound is compared to analogues with modifications in the aryl group, piperidine ring, or additional substituents (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

*Calculated from molecular formulas.

Key Observations:

- Ethynyl vs.

- Hydroxyl Position : The 4-hydroxypiperidine in the target compound may offer better hydrogen-bonding capacity than 3-hydroxypiperidine derivatives ().

- Heterocyclic Modifications : Thiazole-containing analogues () exhibit significant enzyme inhibition (IC₅₀: 283.19 µM vs. acarbose: 531.91 µM), highlighting the role of heterocycles in bioactivity.

Biologische Aktivität

(4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an ethynyl group attached to a phenyl ring and a piperidine moiety with a hydroxyl group. This unique structure suggests potential interactions with various biological targets, particularly in enzymatic pathways.

The biological activity of (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways, particularly those involving tyrosinase, which is crucial in melanin biosynthesis.

Inhibition of Tyrosinase

Recent studies have demonstrated that derivatives of phenolic compounds, including those structurally related to (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone, exhibit significant inhibitory effects on tyrosinase activity. For instance, a related compound showed an IC50 value of 3.8 μM against tyrosinase from Agaricus bisporus, indicating potent anti-melanogenic properties .

Data Table: Inhibitory Effects on Tyrosinase

| Compound | IC50 (μM) | Reference |

|---|---|---|

| (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone | TBD | This study |

| 4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone | 3.8 | |

| Kojic Acid (Reference) | 17.8 |

Study 1: Anti-Melanogenic Activity

In a study evaluating the anti-melanogenic effects of various phenolic compounds, the compound (4-Ethynylphenyl)(4-hydroxy-1-piperidyl)methanone was synthesized and tested for its inhibitory effects on tyrosinase. The results indicated that modifications to the piperidine ring significantly enhanced the inhibitory potency compared to the base compound.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving derivatives of (4-hydroxyphenyl)piperazine revealed that substituents at specific positions on the aromatic rings could enhance inhibitory activity against tyrosinase. For example, compounds with electron-donating groups at the para position exhibited improved binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.